molecular formula C19H25N3O6S B6557562 1-[2-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione CAS No. 1040674-93-8

1-[2-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione

Cat. No.: B6557562
CAS No.: 1040674-93-8
M. Wt: 423.5 g/mol
InChI Key: SBIOQPIDWHOQSQ-UHFFFAOYSA-N
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Description

The compound 1-[2-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione features a piperidine-2,6-dione core linked via a sulfonyl-ethyl bridge to a piperazine ring substituted with a benzodioxolylmethyl group. This structure combines pharmacologically relevant motifs:

  • Piperidine-2,6-dione: A scaffold seen in bioactive molecules like cycloheximide (an antibiotic) .
  • Piperazine: A versatile moiety in drug design, influencing solubility and target interactions.
  • Benzodioxole: Aromatic systems like this are common in CNS-targeting drugs (e.g., paroxetine).
  • Sulfonyl group: Enhances electronic effects and stability compared to alkyl linkers.

Structural characterization of such compounds often employs X-ray crystallography tools like SHELX, widely used for small-molecule refinement . Analytical methods such as HPLC, noted for precision in quantifying piperidine-2,6-dione derivatives , are likely applicable here.

Properties

IUPAC Name

1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6S/c23-18-2-1-3-19(24)22(18)10-11-29(25,26)21-8-6-20(7-9-21)13-15-4-5-16-17(12-15)28-14-27-16/h4-5,12H,1-3,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIOQPIDWHOQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin and disrupting microtubule assembly, it interferes with the normal process of mitosis. This disruption can lead to cell cycle arrest, particularly at the S phase. The inability of the cell to complete division triggers programmed cell death, or apoptosis.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell type it is acting upon

Biological Activity

The compound 1-[2-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a sulfonyl group and a benzodioxole moiety. Its structure can be represented as follows:

C16H20N4O4S\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the benzodioxole structure is known to enhance the compound's ability to modulate neurotransmitter receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, which plays a crucial role in synaptic transmission and plasticity.

1. Antioxidant Effects

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In animal models, these compounds have been shown to increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), thereby reducing oxidative stress and improving recovery from fatigue .

2. Endurance Enhancement

In a study involving forced swimming tests in mice, administration of similar benzodioxole derivatives resulted in increased swimming endurance. The treated groups showed significantly higher liver and muscle glycogen contents while reducing lactic acid levels compared to control groups, suggesting enhanced metabolic efficiency .

3. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory activity against AChE is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Urease : The compound demonstrated strong urease inhibition, which is relevant for treating conditions like urinary tract infections .

1. Swimming Endurance Study

In an experimental setup where mice were treated with 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (a related compound), results indicated a significant increase in swimming time to exhaustion. This study highlighted the compound's role as a positive allosteric modulator of AMPA receptors and its potential as an effective therapeutic strategy for fatigue .

2. Antibacterial Activity

Compounds bearing similar structural motifs have been tested for antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis. The results showed moderate to strong antibacterial activity, indicating potential applications in antimicrobial therapies .

Data Summary

Biological ActivityObservationsReferences
Antioxidant EffectsIncreased SOD, CAT, GSH-Px activities
Endurance EnhancementIncreased swimming time; reduced lactic acid
AChE InhibitionSignificant inhibition observed
Urease InhibitionStrong inhibitory effects noted
Antibacterial ActivityModerate to strong against specific strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-2,6-dione Derivatives

Cycloheximide (4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-hydroxy-ethyl]piperidine-2,6-dione) shares the piperidine-2,6-dione core but differs in substituents (cyclohexyl vs. benzodioxolyl-piperazine-sulfonyl). Key distinctions:

Property Target Compound Cycloheximide
Molecular Weight ~495 g/mol (estimated) 281.35 g/mol
Key Functional Groups Benzodioxole, sulfonyl, piperazine Cyclohexenone, hydroxyl
Analytical Methods Likely HPLC (high precision) HPLC validated for quantification
Bioactivity Unreported (speculative: CNS/metabolic) Antibiotic, protein synthesis inhibitor

The benzodioxole and sulfonyl groups in the target compound may improve lipophilicity and metabolic stability over cycloheximide’s hydroxylated cyclohexane.

Piperazine-containing Compounds

Piperazine derivatives, such as those in (e.g., 4,6-dimethyl-1,3-bis{methyl-[1-(2-hydroxyethyl)piperazyl]}benzene), highlight structural flexibility:

Property Target Compound Compound
Substituents Benzodioxolylmethyl Hydroxyethyl
Linker Sulfonyl-ethyl Direct methyl attachment
Complexation Potential ligand (unconfirmed) Forms stable metal complexes

The benzodioxolyl group in the target compound may enhance π-π stacking interactions compared to hydroxyethyl substituents, favoring CNS penetration. Sulfonyl linkers could increase solubility relative to direct methyl attachments.

Sulfonyl-linked Compounds

Sulfonyl groups are pivotal in drugs like sulfonamides. Compared to ether or methylene linkers, sulfonyl groups:

  • Improve electronic withdrawal, enhancing stability.
  • Increase hydrogen-bonding capacity for target binding.
  • May reduce metabolic degradation compared to ester linkers.

Research Findings and Implications

  • Analytical Methods : HPLC, validated for cycloheximide , is recommended for precise quantification.
  • Synthetic Routes : Piperazine functionalization methods from (e.g., alkylation) may apply to the target compound’s synthesis.

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